molecular formula C15H17NO2S2 B2642404 (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798396-16-3

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2642404
CAS No.: 1798396-16-3
M. Wt: 307.43
InChI Key: QANIFWOBUSBJSH-GQCTYLIASA-N
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Description

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a research-grade chemical compound identified as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol sensor in the peripheral nervous system, and its activation is implicated in a range of physiological and pathophysiological processes, including cold sensation, thermoregulation, and notably, cold allodynia in neuropathic and inflammatory pain states. By selectively inhibiting TRPM8, this acrylamide derivative serves as a critical pharmacological tool for neuroscientists to dissect the channel's specific role in sensory transduction and pain signaling pathways. Its application is central to in vitro studies investigating channel pharmacology and to in vivo models aimed at validating TRPM8 as a therapeutic target for chronic pain conditions. Research utilizing this compound has been instrumental in elucidating mechanisms underlying pathological cold sensitivity, providing a rationale for developing novel analgesic agents. The compound's high potency allows researchers to achieve effective target engagement with high specificity, minimizing off-target effects and enabling a clearer interpretation of experimental results related to TRPM8 function. For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-11-3-5-14(20-11)13(18-2)9-16-15(17)6-4-12-7-8-19-10-12/h3-8,10,13H,9H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANIFWOBUSBJSH-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C=CC2=CSC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CSC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylthiophene-2-carbaldehyde and 3-thiophen-3-ylacrylic acid.

    Formation of Intermediate: The first step involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-methoxyethylamine to form an intermediate imine.

    Acrylamide Formation: The intermediate imine is then reacted with 3-thiophen-3-ylacrylic acid under specific conditions to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the formation of the desired product.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and thiophene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution Reagents: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amine Derivatives: From reduction reactions.

    Substituted Acrylamides: From substitution reactions.

Scientific Research Applications

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of acrylamide derivatives with thiophene substituents. Below is a comparative analysis with structurally related molecules from the literature:

Compound Key Structural Features Synthetic Route Biological/Physicochemical Notes
(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide (Target Compound) - Methoxyethyl group with 5-methylthiophen-2-yl
- Thiophen-3-yl at acrylamide α-position
Likely via radical cyclopropanation or acrylamide coupling (similar to ). No direct activity data available; structural similarity suggests potential for protein interactions
(E)-3-(thiophen-3-yl)acrylamide Simpler acrylamide with thiophen-3-yl substituent Prepared via Pd-mediated coupling and precipitation (75% yield) . Intermediate in polymerization; no reported bioactivity
N-(2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide Nitrophenyl-furan substituent instead of thiophene Multi-step synthesis involving furan intermediates Noted for crystallographic studies; nitro group may enhance solubility
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide Thiadiazole and alkoxyphenyl substituents Complex alkylation and amidation steps Designed for mycobacterial proteasome inhibition; IC50 values not disclosed
N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Indazole and trimethoxyphenyl groups Amide coupling with indazole-ethylamine Tested as EP2 antagonist; high purity (>97%) but no efficacy data

Critical Analysis of Substituent Effects

Thiophene vs. The 5-methyl group on the thiophene (target compound) may improve metabolic stability compared to unsubstituted thiophenes .

Methoxyethyl Side Chain :

  • The methoxyethyl group in the target compound introduces stereochemical complexity and polarity, which could influence solubility and blood-brain barrier penetration relative to simpler alkyl chains in analogues .

Acrylamide Backbone :

  • The acrylamide moiety is conserved across all analogues, suggesting its critical role in hydrogen-bonding interactions (e.g., with ASN142 or GLN189 in proteases, as seen in pyridine-based inhibitors ).

Biological Activity

(E)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide, with CAS number 1798396-16-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C15H17NO2S2C_{15}H_{17}NO_2S_2 with a molecular weight of 307.4 g/mol. The structure features multiple thiophene rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC15H17NO2S2C_{15}H_{17}NO_2S_2
Molecular Weight307.4 g/mol
CAS Number1798396-16-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The thiophene moieties are believed to play a critical role in binding to biological targets, potentially influencing pathways related to pain modulation and inflammation.

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity as positive allosteric modulators of nAChRs, which are implicated in pain management and neuroprotection .
  • Calcium Channels : The compound may affect voltage-gated calcium channels, which are crucial in neurotransmitter release and muscle contraction .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Case Studies

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential effects of this compound:

  • Pain Management : In a study assessing the effects of related acrylamides on pain relief in mice, compounds similar in structure showed promising results in reducing pain behaviors associated with neuropathy .
  • In Vitro Studies : Other studies have indicated that thiophene-based compounds can inhibit certain enzymes linked to inflammatory responses, suggesting that this compound may also possess anti-inflammatory properties .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach:

  • Acylation : Reacting a thiophene-substituted ethylamine precursor with acryloyl chloride under basic conditions (e.g., triethylamine in dry DMF) .
  • Solvent optimization : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency. Evidence suggests that ice-cooled conditions (0–5°C) minimize side reactions during acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .
  • Catalysts : Coupling agents like EDCI enhance amide bond formation efficiency .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers expect?

  • ¹H/¹³C NMR :
  • Thiophene protons appear as doublets (δ 6.8–7.5 ppm, J = 3–5 Hz) .
  • Methoxy groups show singlets at δ ~3.2–3.5 ppm.
  • Acrylamide protons (CH=CH) display characteristic trans coupling (J = 15–16 Hz) in the δ 6.2–7.0 ppm range .
    • IR Spectroscopy :
  • Strong amide C=O stretch at ~1650–1680 cm⁻¹ .
    • Mass Spectrometry :
  • Molecular ion peaks (M⁺ or [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating thiophene and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Functional selection : Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for conjugated systems like acrylamides .
  • Solvent modeling : Include implicit solvent models (e.g., PCM) to account for solvent-induced shifts in NMR or UV-Vis spectra .
  • Vibrational frequency scaling : Apply scaling factors (0.96–0.98) to DFT-calculated IR frequencies to match experimental data .

Q. What methodological considerations are essential for X-ray crystallographic refinement using SHELXL?

  • Hydrogen placement : Use HFIX commands to refine hydrogen atoms attached to heteroatoms (e.g., amide NH) .
  • Thermal parameters : Anisotropic refinement for non-H atoms and isotropic refinement for H atoms improve accuracy .
  • Twinned data : For crystals with twinning, employ TWIN/BASF commands in SHELXL to model overlapping reflections .

Q. How can DFT investigate electronic properties, and what functional/basis set combinations are appropriate?

  • Functionals : B3LYP or M06-2X for frontier orbital analysis (HOMO-LUMO gaps) and charge distribution .
  • Basis sets : 6-31G(d,p) for geometry optimization; larger sets (e.g., def2-TZVP) for excited-state calculations .
  • Applications :
  • Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Simulate UV-Vis spectra via TD-DFT to compare with experimental λmax.

Q. What strategies interpret complex ¹H NMR splitting patterns from thiophene substituents?

  • Coupling analysis : Use 2D-COSY to identify vicinal coupling between thiophene protons .
  • NOESY : Detect spatial proximity between methoxy and acrylamide groups to confirm stereochemistry .
  • Dynamic effects : Variable-temperature NMR can reveal rotational barriers in the acrylamide bond .

Q. How do solvent polarity and temperature impact stereochemical outcomes in synthesis?

  • Solvent effects :
  • Polar solvents (DMF, DMSO) stabilize transition states, favoring E-configuration in acrylamides .
    • Temperature control :
  • Lower temperatures (0–5°C) reduce thermal randomization, preserving stereochemical integrity .

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